molecular formula C23H19N3O4S B2611367 4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351804-61-9

4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2611367
CAS No.: 1351804-61-9
M. Wt: 433.48
InChI Key: MMNIABICBRFGTP-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine-based heterocyclic compound characterized by a benzyl group at the 4-position, a 3-acetamidophenyl carboxamide substituent at the 6-position, and a hydroxyl group at the 7-position.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-14(27)24-16-8-5-9-17(12-16)25-22(29)19-20(28)21-18(10-11-31-21)26(23(19)30)13-15-6-3-2-4-7-15/h2-12,28H,13H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNIABICBRFGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thienopyridine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamidation: The acetamidophenyl group can be introduced through an acylation reaction, where an acetamidophenyl chloride reacts with the intermediate compound in the presence of a base such as pyridine.

    Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Compound A : 5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923216-25-5)

  • Structural Difference: Replaces the thieno[3,2-b]pyridine core with a pyrazolo[4,3-c]pyridine system.
  • However, the lack of a sulfur atom (present in thienopyridine) may reduce lipophilicity and alter metabolic stability .

Compound B : Pyrido[3,4-d]pyridazine derivatives (e.g., from Oka et al., 1975)

  • Structural Difference : Features a pyridazine ring fused to pyridine, creating a more electron-deficient system.
  • Impact : Increased electron deficiency may enhance binding to electron-rich biological targets (e.g., ATP pockets in kinases) but reduce solubility due to diminished hydrogen-bonding capacity compared to the 7-hydroxy group in the target compound .
Substituent Modifications

Compound C: 4-benzyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

  • Structural Difference : Substitutes the 3-acetamidophenyl group with a 4-fluoro-2-methylphenyl moiety.
  • Impact: Electron Effects: The electron-withdrawing fluorine atom may increase metabolic stability by reducing oxidative degradation.

Compound D : N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS: 923112-79-2)

  • Structural Difference: Replaces the thienopyridine core with a chromen-4-one system and modifies the benzamide substituents.
  • Impact: The chromenone core offers a rigid, planar structure with strong fluorescence properties, suggesting applications in imaging. However, the absence of the thienopyridine sulfur atom may alter redox behavior .

Key Observations :

  • The 3-acetamidophenyl group in the target compound enhances solubility relative to Compound C’s fluoromethylphenyl group due to increased hydrogen-bonding capacity .
  • Compound D’s chromenone core contributes to higher solubility but lower membrane permeability compared to thienopyridine derivatives .
Hydrogen-Bonding and Crystal Packing

The target compound’s 7-hydroxy and acetamido groups enable extensive hydrogen-bonding networks, as described in Etter’s graph set analysis . In contrast, Compound C’s 4-fluoro-2-methylphenyl group participates primarily in weaker C–H···F interactions, leading to less stable crystal forms. This difference may influence bioavailability, as robust hydrogen-bonding networks often correlate with slower dissolution rates .

Biological Activity

The compound 4-benzyl-N-(3-acetamidophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula: C23H18N2O5S
  • Molecular Weight: 434.47 g/mol

The structure comprises a thienopyridine core, a benzyl group, and an acetic acid moiety, which contribute to its diverse chemical reactivity and biological activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that thienopyridine derivatives can inhibit cancer cell proliferation across various cancer lines.

CompoundCell Line TestedIC50 (µM)Reference
Thienopyridine AMia PaCa-25.0
Thienopyridine BPANC-14.5
Thienopyridine CRKO6.0

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it may interfere with mitochondrial functions and influence cellular signaling pathways related to apoptosis .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promise in antimicrobial activity against various pathogens. For example:

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition observed15.62 µg/mL
Candida albicansInhibition observed15.62 µg/mL

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

Study on Antitumor Efficacy

In a recent study, a series of thienopyridine derivatives were synthesized and tested for their antitumor efficacy against several human cancer cell lines. Among these compounds, one derivative exhibited an IC50 value of 4 µM against the HepG2 cell line, indicating potent antitumor activity . The structure-activity relationship (SAR) analysis suggested that modifications to the benzyl group significantly enhance biological activity.

Antimicrobial Testing

Another case study evaluated the antimicrobial properties of various thienopyridine derivatives against common bacterial strains. The results indicated that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli, with MIC values as low as 10 µg/mL for some derivatives .

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